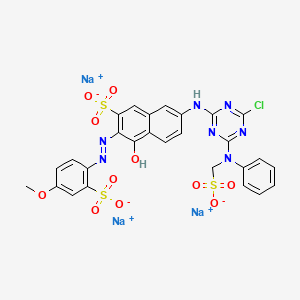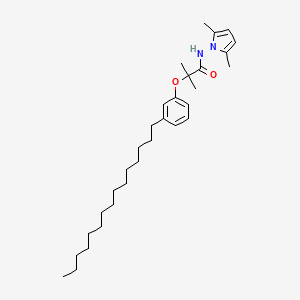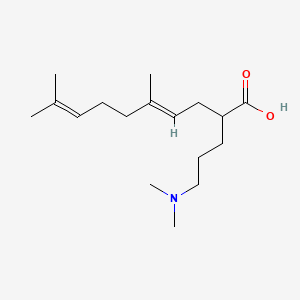
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a methylhexanone structure, with an oxalate group forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate typically involves the reaction of 3-((Dimethylamino)methyl)-5-methylhexan-2-one with oxalic acid. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The ketone group may participate in redox reactions, influencing cellular processes. The oxalate group can chelate metal ions, affecting their bioavailability and function.
Comparison with Similar Compounds
Similar Compounds
Dimethyl oxalate: An ester of oxalic acid, used in similar chemical reactions.
Dimethylamine: A related amine with similar reactivity.
Methylhexanone: A ketone with a similar structure but lacking the dimethylamino group.
Uniqueness
3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2102090-17-3 |
|---|---|
Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-5-methylhexan-2-one;oxalic acid |
InChI |
InChI=1S/C10H21NO.C2H2O4/c1-8(2)6-10(9(3)12)7-11(4)5;3-1(4)2(5)6/h8,10H,6-7H2,1-5H3;(H,3,4)(H,5,6) |
InChI Key |
YGKBBKCXXBMFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN(C)C)C(=O)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


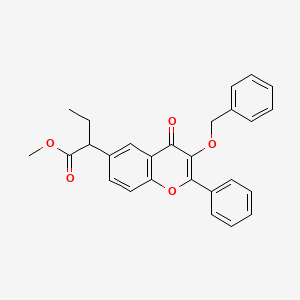
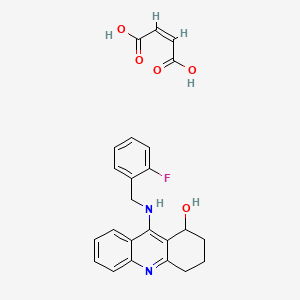
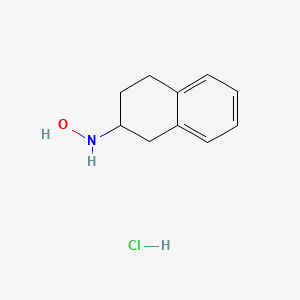
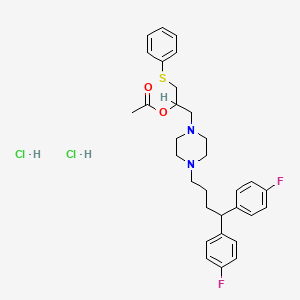

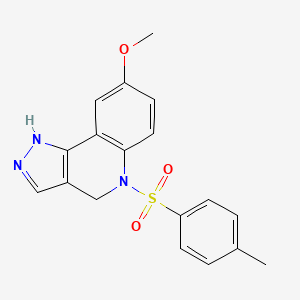
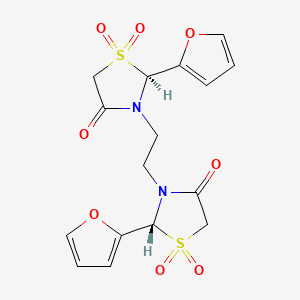
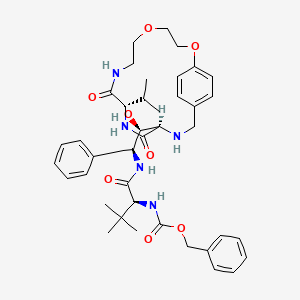

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
